2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one
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Overview
Description
2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one is an organic compound that features both amine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one can be achieved through several methods. One common approach involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst such as platinum or nickel, or with lithium aluminum hydride . Another method includes the reductive alkylation of aldehydes and ketones with ammonia or a primary amine in the presence of hydrogen and a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, nickel), and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may interact with DNA or proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
2-amino-1-(4-aminophenyl)-3-hydroxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8,12H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIDMLOGRWAWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CO)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90793777 |
Source
|
Record name | 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90793777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65212-18-2 |
Source
|
Record name | 2-Amino-1-(4-aminophenyl)-3-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90793777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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